2-(cyclohexylthio)-N-2-naphthylacetamide
Description
2-(Cyclohexylthio)-N-2-naphthylacetamide is a synthetic organic compound featuring a naphthylacetamide core substituted with a cyclohexylthio group. Its design parallels compounds like N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () and N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (), which exhibit bioactivity influenced by their substituents .
Properties
IUPAC Name |
2-cyclohexylsulfanyl-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(13-21-17-8-2-1-3-9-17)19-16-11-10-14-6-4-5-7-15(14)12-16/h4-7,10-12,17H,1-3,8-9,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLKHBOYYTUARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(cyclohexylthio)-N-2-naphthylacetamide with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activity.
Substituent Effects on Bioactivity
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): This compound replaces the cyclohexylthio group with a morpholinoethyl-naphthoxy moiety. Its cytotoxicity against HeLa cells (IC₅₀ ~3.16 µM/mL) rivals cisplatin, attributed to the naphthoxy group’s aromatic interactions and the morpholine’s solubility-enhancing properties .
- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (): Here, a dichlorophenoxy group replaces the naphthylacetamide core. The chlorine atoms enhance electron-withdrawing effects and hydrogen-bonding capacity, leading to crystalline networks via N–H⋯O interactions . The target compound’s naphthyl group may favor stronger π-π stacking but lacks halogen-mediated polarity.
Structural Analogues with Thioether Linkages
- 2-{[1-(4-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide (): This analogue substitutes the cyclohexyl group with a pyrrolidinone-bromophenyl moiety. The cyclohexylthio group in the target compound offers conformational flexibility (chair conformation) and hydrophobicity, which may improve passive diffusion across biological membranes.
Impact of Aromatic Systems
- The naphthyl group in the target compound provides extended conjugation, likely enhancing binding to hydrophobic pockets in biological targets .
Physicochemical and Crystallographic Properties
Table 1: Comparative Analysis of Key Features
*Solubility inferred from substituent polarity. †Calculated based on molecular formula C₁₉H₂₃NOS.
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